Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium
Overview
Description
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is an organometallic compound that features a titanium center bonded to two cyclopentadienyl rings and two pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium typically involves the reaction of titanium tetrachloride with cyclopentadienyl lithium and pentafluorophenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TiCl4+2CpLi+2C6F5Li→Cp2Ti(C6F5)2+4LiCl
where Cp represents the cyclopentadienyl ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: Reduction reactions can lead to the formation of titanium(II) species.
Substitution: Ligand substitution reactions can occur, where the pentafluorophenyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Titanium(IV) oxide or other titanium(IV) complexes.
Reduction: Titanium(II) complexes.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique electronic properties make it an effective catalyst for these processes.
Biology and Medicine
Research is ongoing to explore the potential biological and medicinal applications of this compound. Its ability to interact with biological molecules and its potential as an anticancer agent are areas of interest.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism by which Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium exerts its effects involves the interaction of the titanium center with various substrates. The cyclopentadienyl and pentafluorophenyl ligands influence the electronic properties of the titanium center, enhancing its reactivity. Molecular targets and pathways include the activation of small molecules and the facilitation of electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)-bis(phenyl)titanium
- Bis(cyclopentadienyl)-bis(trifluoromethyl)titanium
Uniqueness
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBOHAXFGTHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F10Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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